![molecular formula C22H32ClNO3 B14642624 (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate CAS No. 54025-51-3](/img/structure/B14642624.png)
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate is a complex organic compound with a unique structure. This compound is characterized by a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a carbamate group attached to a 2-chloroethyl side chain. The presence of multiple rings and functional groups makes this compound interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes several transformations including oxidation, reduction, and substitution reactions to introduce the desired functional groups. The final step usually involves the reaction of the intermediate with 2-chloroethyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of carbamate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons and carbamates.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique structural features.
Wirkmechanismus
The mechanism of action of (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The polycyclic aromatic core may also interact with cellular membranes or DNA, affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate
- (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 2-(3-ethenylimidazol-1-ium-1-yl)acetate
Uniqueness
The uniqueness of (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate lies in its specific combination of functional groups and structural features. The presence of the 2-chloroethyl carbamate group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activities.
Eigenschaften
CAS-Nummer |
54025-51-3 |
|---|---|
Molekularformel |
C22H32ClNO3 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C22H32ClNO3/c1-21-9-7-15(25)13-14(21)3-4-16-17-5-6-19(27-20(26)24-12-11-23)22(17,2)10-8-18(16)21/h13,16-19H,3-12H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
LJHUDDBHGJTFLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCCl)CCC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


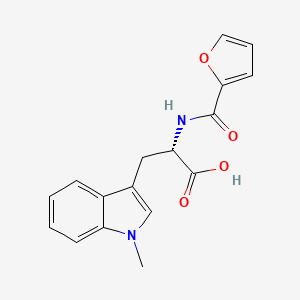
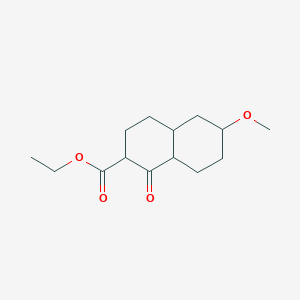
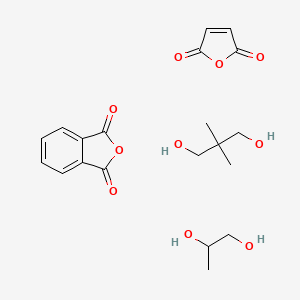
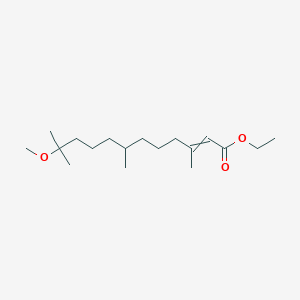

![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
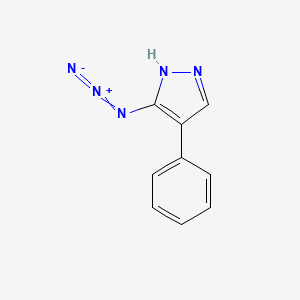


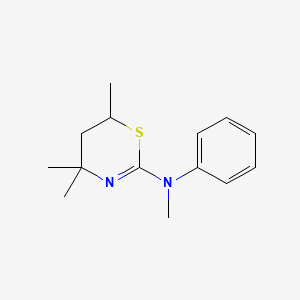
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)

![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)

